molecular formula C12H10BrN5OS B2741449 2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one CAS No. 301860-92-4

2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one

Cat. No. B2741449
CAS RN: 301860-92-4
M. Wt: 352.21
InChI Key: PCAJUEPABCGDBG-UHFFFAOYSA-N
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Description

2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activity against various diseases.

Scientific Research Applications

Synthesis and Structural Modifications

The compound is part of a broader family of imidazo[1,2-a]pyrimidines, which have been extensively studied for their synthesis methods and potential as intermediates for further chemical modifications. Techniques such as palladium-catalyzed arylation and solid-phase synthesis have been developed to efficiently produce imidazo[1,2-a]pyrimidines, highlighting the versatility and reactivity of these compounds (Li et al., 2003; Kazzouli et al., 2003). Additionally, methods involving copper-mediated aerobic oxidative synthesis have been explored for the creation of bromo-substituted variants, demonstrating the compound's adaptability in synthetic chemistry (Zhou et al., 2016).

Antimicrobial Applications

Research has also focused on the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. A study by El‐Wahab et al. (2015) found that pyrimidine derivatives, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against various microbial strains. This suggests potential for the compound in developing antimicrobial coatings or additives (El‐Wahab et al., 2015).

Applications in Drug Synthesis and Medicinal Chemistry

The structural flexibility of imidazo[1,2-a]pyrimidines allows for their use in synthesizing a wide range of bioactive molecules. For instance, dicationic imidazo[1,2-a]pyridines have been studied for their antiprotozoal activity, demonstrating the potential therapeutic applications of these compounds (Ismail et al., 2004). Furthermore, research into the synthesis of N-fused benzimidazole derivatives from benzimidazoles highlights the compound's role in creating complex molecular structures with potential pharmacological activities (Dao et al., 2018).

properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5OS/c1-7-5-9(19)17-12(15-7)20-6-8-10(13)18-4-2-3-14-11(18)16-8/h2-5H,6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAJUEPABCGDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(N3C=CC=NC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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